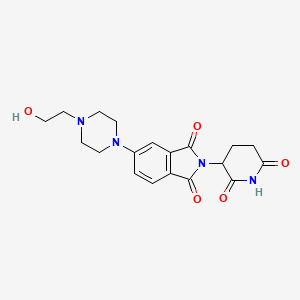
2,4-Diaminophenol sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diaminophenol sulphate is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is typically found as a white crystalline powder that is soluble in water and ethanol .
Preparation Methods
2,4-Diaminophenol sulphate can be synthesized through the reduction of p-nitrophenol. The process involves a hydrogenation reaction where p-nitrophenol is treated with hydrogen to produce 2,4-diaminophenol. This intermediate is then reacted with sulphuric acid to yield this compound . Industrial production methods often utilize membrane catalysts made of palladium alloys to enhance the efficiency and yield of the hydrogenation process .
Chemical Reactions Analysis
2,4-Diaminophenol sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound itself is produced through a reduction reaction.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include quinones and substituted phenols.
Scientific Research Applications
2,4-Diaminophenol sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and polymers.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2,4-Diaminophenol sulphate involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s amino groups allow it to form stable complexes with metal ions, which can affect enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
2,4-Diaminophenol sulphate can be compared with other similar compounds such as:
2,4-Diaminophenoxyethanol sulphate: Used in hair dyes with similar dyeing properties.
2,4-Diaminophenol dihydrochloride: Another derivative used in photography as a developing agent.
2,4-Diaminophenol hydrochloride: Similar in structure but used in different industrial applications. The uniqueness of this compound lies in its specific solubility properties and its effectiveness as a precursor in various synthetic processes.
Properties
Molecular Formula |
C6H8N2O4S |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
(2,4-diaminophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H8N2O4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
InChI Key |
OSWVOZCULXZQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


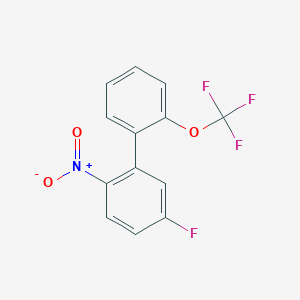
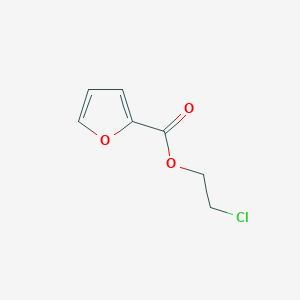
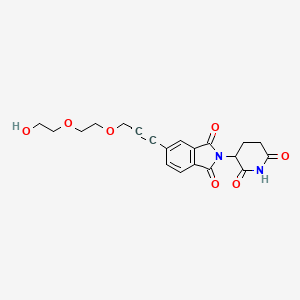
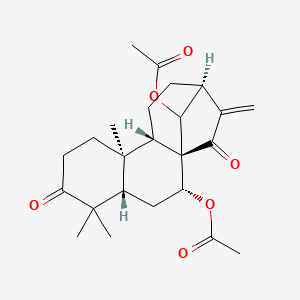

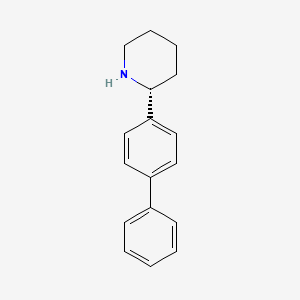
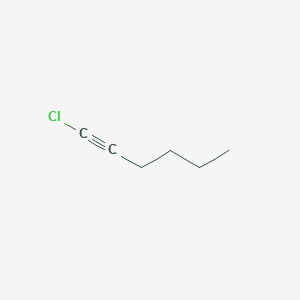
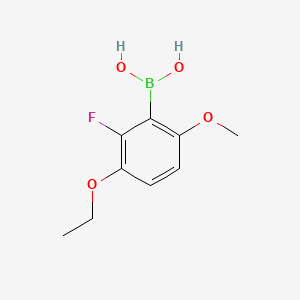
![acetic acid;(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B14761184.png)
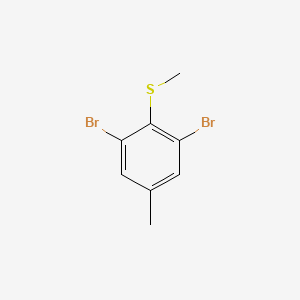
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
